Benzo[c]phenanthrene-1,4-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[g]phenanthrene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-15-9-10-16(20)18-14(15)8-7-12-6-5-11-3-1-2-4-13(11)17(12)18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPQILIJRKPTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571370 | |
| Record name | Benzo[c]phenanthrene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109699-80-1 | |
| Record name | Benzo[c]phenanthrene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Benzo C Phenanthrene 1,4 Dione
Strategies for the Synthesis of Benzo[c]phenanthrene-1,4-dione
The synthesis of the benzo[c]phenanthrene (B127203) framework, and specifically its 1,4-dione derivative, relies on established and innovative methodologies in organic chemistry. These approaches can be broadly categorized into multi-step synthetic routes, which build the polycyclic system sequentially, and various cyclization reactions that form key rings in the structure.
Multi-step Synthetic Routes
Multi-step syntheses are fundamental to constructing complex aromatic systems like this compound, often involving the initial formation of a phenanthrene (B1679779) or benzo[c]phenanthrene core, followed by oxidation to yield the desired dione (B5365651).
A prominent and efficient two-step sequence for preparing phenanthrene derivatives involves a Mizoroki-Heck coupling reaction followed by a classical oxidative photocyclization. researchgate.netacademie-sciences.fr This method, often referred to as the Mallory reaction, is a powerful tool for forming the phenanthrene nucleus from stilbene-like precursors. nih.govnih.gov
The general process begins with the palladium-catalyzed Heck coupling of an aryl halide with an alkene to form a diarylethene (a stilbene (B7821643) derivative). researchgate.netacademie-sciences.fr This intermediate then undergoes an intramolecular photochemical cyclization in the presence of an oxidizing agent, such as iodine and air, to yield the aromatic phenanthrene skeleton. academie-sciences.frnih.gov Once the benzo[c]phenanthrene core is established, the 1,4-dione functionality can be introduced through oxidation. For instance, phenanthrene derivatives can be converted to their corresponding ortho-quinones (diones) using oxidizing agents like chromium trioxide in glacial acetic acid. academie-sciences.frthieme-connect.de
Table 1: Heck Coupling and Oxidative Photocyclization Approach
| Step | Reaction Type | Key Reagents | Intermediate/Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Mizoroki-Heck Coupling | Palladium catalyst, Bromo benzenes, Alkene | trans-Stilbene analogues | Good | academie-sciences.fr |
| 2 | Oxidative Photocyclization | Toluene, Iodine (catalytic) | Phenanthrene skeleton | 75-88% | academie-sciences.fr |
An alternative strategy involves the ring transformation of pre-existing heterocyclic systems. A notable example is the base-catalyzed ring transformation of 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles. researchgate.net This method provides a concise route to partially reduced benzo[c]phenanthrene ketones. researchgate.net
In this approach, the benzo[h]chromene derivative reacts with a cyclic ketone, such as 1,4-cyclohexanedione (B43130) monocycloalkene ketal, in a base-catalyzed process to form a partially reduced benzo[c]phenanthrene ketal. Subsequent acid-catalyzed deketalation yields the corresponding benzo[c]phenanthrene-2-one in excellent yields. researchgate.net This ketone is a close structural relative and a potential precursor to the 1,4-dione.
Table 2: Ring Transformation Synthesis of Benzo[c]phenanthrene Ketones
| Step | Reaction Type | Starting Materials | Product | Reference |
|---|---|---|---|---|
| 1 | Base-catalyzed Ring Transformation | 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitrile, 1,4-Cyclohexanedione monocycloalkene ketal | 6-sec-amino-3,4,7,8-tetrahydro-1H-benzo[c]phenanthrene-2-one-carbonitrile ketal | researchgate.net |
Cyclization Reactions
Cyclization reactions are central to forming the fused ring system of benzo[c]phenanthrene. Intramolecular reactions, in particular, are frequently employed to close the final ring and establish the tetracyclic core.
Intramolecular Friedel-Crafts reactions represent a classical and effective method for the annulation of aromatic rings, and have been used to prepare both phenanthrenes and benzo[c]phenanthrenes. thieme-connect.demasterorganicchemistry.com This reaction involves the cyclization of a suitable precursor, typically an acyl chloride or carboxylic acid attached to a biaryl system, in the presence of a Lewis acid or a strong protic acid like polyphosphoric acid. thieme-connect.demasterorganicchemistry.com
A specific application of this method for synthesizing phenanthrenequinones involves the ring closure of a biaryloxoacetic acid. researchgate.net The acid is first converted to a more reactive intermediate, such as an imidazolide (B1226674). This intermediate then undergoes an intramolecular Friedel-Crafts acylation, promoted by a Lewis acid like titanium tetrachloride (TiCl₄), to accomplish the ring closure and form the desired phenanthrene-9,10-dione structure. researchgate.net This targeted approach directly installs the dione functionality during the key cyclization step.
Table 3: Intramolecular Friedel-Crafts Acylation for Phenanthrenequinone (B147406) Synthesis
| Precursor | Activating Agent | Lewis Acid | Product | Reference |
|---|
A more modern approach to the benzo[c]phenanthrene skeleton is the chromium-mediated cocyclization of a halobiaryl with an alkyne. thieme-connect.de This method functions as a formal [4+2] cycloaddition to construct the phenanthrene ring system. thieme-connect.de
The reaction is initiated by treating a halobiaryl with butyllithium (B86547) to form a lithiated intermediate. This is followed by the addition of chromium(III) chloride and an alkyne. thieme-connect.de The resulting cascade of reactions affords the corresponding phenanthrene or benzo[c]phenanthrene derivatives in modest to good yields. thieme-connect.de This technique offers a convergent route to the polycyclic core.
Table 4: Chromium-Mediated Cocyclization
| Substrates | Key Reagents | Product | Yield | Reference |
|---|
Lewis Acid Mediated Cyclization
The formation of the phenanthrene skeleton, a core component of benzo[c]phenanthrene, can be achieved through Lewis acid-mediated cyclization. One notable method involves the cyclization of 4-arylquinol ketals. thieme-connect.de This process provides a route to substituted and oxygenated phenanthrenes. thieme-connect.de The required 4-arylquinol ketal precursors are typically prepared by reacting lithiated 2-bromostyrenes with quinone monoketals. thieme-connect.de
The subsequent cyclization is promoted by a Lewis acid, such as boron trifluoride etherate (BF₃•OEt₂) or tin tetrachloride (SnCl₄), leading to the formation of the phenanthrene ring system in fair to good yields. thieme-connect.de While this method has been demonstrated for various phenanthrene derivatives, it represents a viable strategy for constructing the benzo[c]phenanthrene framework by selecting appropriate naphthalene-based starting materials. thieme-connect.deresearchgate.netbeilstein-journals.org The reaction mechanism is believed to involve the generation of a key 1,2-dipolar complex which then undergoes annulation. researchgate.net
| Lewis Acid | Substrate Type | Product Type | Yield Range | Reference |
| BF₃•OEt₂ | 4-Arylquinol ketal | Oxygenated phenanthrene | Fair to Good | thieme-connect.de |
| SnCl₄ | 4-Arylquinol ketal | Oxygenated phenanthrene | Fair to Good | thieme-connect.de |
| In(OTf)₃ | Enyne diesters | Benzophenanthrene derivatives | Not specified | researchgate.net |
| ZnBr₂ | 1,2-Diarylmethine dipivalates | Anthracene/Tetracene derivatives | 89-94% | beilstein-journals.org |
This table summarizes various Lewis acid-mediated cyclization reactions for forming polycyclic aromatic hydrocarbons.
Preparation from Substituted Benzo[c]phenanthrene Precursors
A key step in the synthesis of hydroxylated benzo[c]phenanthrenes, which are immediate precursors to quinones, is the demethylation of their corresponding methoxy (B1213986) derivatives. researchgate.netnih.gov Boron tribromide (BBr₃) is a standard reagent for this transformation. researchgate.netnih.govrsc.orgrsc.org
The synthesis of the precursor, 1,4-dimethoxybenzo[c]phenanthrene, can be accomplished via a photochemical dehydrogenative cyclization of 2-(2,5-dimethoxystyryl)naphthalene in the presence of iodine. rsc.orgrsc.org When 1,4-dimethoxybenzo[c]phenanthrene is treated with BBr₃ in dichloromethane, an unexpected result occurs. Instead of isolating the expected 1,4-dihydroxybenzo[c]phenanthrene (the hydroquinone (B1673460) form), the more stable diketone tautomer, this compound, is obtained. rsc.orgrsc.org This tautomeric preference for the diketone form is observed in larger fused aromatic systems, in contrast to simpler molecules like 1,4-dihydroxynaphthalene (B165239) where the phenolic (hydroquinone) form is favored under similar workup conditions. rsc.orgrsc.org
DFT calculations have corroborated these experimental findings, indicating that for fused aromatic systems with four or more rings, the diketone tautomers are indeed the more stable forms compared to the 1,4-hydroquinones. rsc.orgrsc.orgresearchgate.net
| Precursor | Reagent | Product | Key Finding | Reference |
| 1,4-Dimethoxybenzo[c]phenanthrene | Boron tribromide (BBr₃) | This compound | The diketone tautomer is the stable, isolated product instead of the expected hydroquinone. | rsc.orgrsc.org |
| Dimethoxy-substituted benzo[c]phenanthrenes | Boron tribromide (BBr₃) | Dihydroxy-benzo[c]phenanthrenes | General method to produce hydroxy analogues for further reactions. | researchgate.netnih.gov |
This table details the demethylation of dimethoxybenzo[c]phenanthrene precursors.
The oxidation of phenanthrene derivatives, particularly those with hydroxyl or methoxy groups, is a direct route to forming ortho-quinones. academie-sciences.fracademie-sciences.fr A classical method for this conversion is the use of chromium trioxide (CrO₃) in glacial acetic acid, which can convert phenanthrenes into their corresponding ortho-quinones in yields ranging from 75% to 94%. academie-sciences.fracademie-sciences.fr Another chromium-based oxidant, pyridinium (B92312) dichromate (PDC), is also effective for oxidizing demethylated benzo[c]phenanthrene derivatives to ortho-quinones. nih.gov
More modern and highly regioselective methods utilize hypervalent iodine reagents. nih.gov Reagents like o-iodoxybenzoic acid (IBX) and the stabilized formulation SIBX have been shown to be general and efficient for the oxidation of polycyclic aromatic phenols (PAPs) specifically to their ortho-quinone isomers, even when the formation of a para-quinone is structurally possible. nih.govunit.no These reactions proceed under mild conditions, and the ortho-selectivity is a key advantage over other oxidants like Fremy's salt, which can produce mixtures of isomers. nih.govunit.no For instance, the oxidation of 2-phenanthrol and 9-phenanthrol with IBX or bis(trifluoroacetoxy)iodobenzene (BTI) regiospecifically yields the corresponding ortho-quinones, phenanthrene-1,2-dione and phenanthrene-9,10-dione, respectively. nih.gov
| Substrate | Oxidizing Agent | Product Type | Yield (%) | Reference |
| Substituted Phenanthrenes | Chromium trioxide (CrO₃) | Ortho-quinones | 75-94 | academie-sciences.fracademie-sciences.fr |
| Dihydroxy-benzo[c]phenanthrenes | Pyridinium dichromate (PDC) | Ortho-quinones | Not specified | nih.gov |
| Polycyclic Aromatic Phenols | o-Iodoxybenzoic acid (IBX) | Ortho-quinones | High | nih.gov |
| Polycyclic Aromatic Phenols | Stabilized IBX (SIBX) | Ortho-quinones | High | unit.no |
| 2-Phenanthrol | Bis(trifluoroacetoxy)iodobenzene (BTI) | Phenanthren-1,2-dione | Not specified | nih.gov |
This table compares different reagents for the oxidation of phenanthrene derivatives to ortho-quinones.
Synthesis of Related Quinone and Phenanthrene Derivatives
Derivatives with Modified Ring Systems and Substituents
The core benzo[c]phenanthrene structure can be functionalized to produce a variety of derivatives with modified properties. researchgate.netnih.gov Synthetic strategies often involve the initial preparation of a substituted phenanthrene skeleton, followed by oxidation to the quinone. academie-sciences.fracademie-sciences.fr For example, phenanthrenes bearing methyl and methyl carboxylate groups have been synthesized and subsequently oxidized to the corresponding ortho-quinones. academie-sciences.fr These quinones can be further reacted, for instance with o-diaminobenzene, to yield more complex dibenz[a,c]phenazine derivatives. academie-sciences.fracademie-sciences.fr
Direct electrophilic substitution reactions on the benzo[c]phenanthrene skeleton provide another route to new derivatives. nih.gov Nitration using aqueous nitric acid in acetic acid and bromination have been successfully performed on substituted benzo[c]phenanthrenes. nih.gov These reactions are strongly directed by existing substituents like methoxy groups, which can even lead to the introduction of a nitro group into the sterically hindered fjord region. nih.gov
Furthermore, partially reduced benzo[c]phenanthrene systems can be synthesized and serve as precursors to ketones and other analogues. researchgate.net
| Derivative Type | Synthetic Method | Precursor | Reference |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Heck coupling, photocyclization, then oxidation | Substituted stilbene | academie-sciences.fr |
| Nitro-benzo[c]phenanthrenes | Electrophilic nitration (HNO₃/AcOH) | Substituted benzo[c]phenanthrene | nih.gov |
| Bromo-benzo[c]phenanthrenes | Electrophilic bromination | Substituted benzo[c]phenanthrene | nih.gov |
| Benzo[c]phenanthrene secondary amines | Reaction of ketone with primary amines and NaBH₄ reduction | Benzo[c]phenanthrene ketone | researchgate.net |
| Dibenz[a,c]phenazines | Reaction of ortho-quinone with o-diaminobenzene | Phenanthrene-ortho-quinone | academie-sciences.fracademie-sciences.fr |
This table outlines the synthesis of various benzo[c]phenanthrene derivatives.
Synthesis of [n]Helicenes Containing Quinone Moieties
Helicenes, which are polycyclic aromatic hydrocarbons with a helical shape, can incorporate quinone functionalities, leading to molecules with interesting redox and chiroptical properties. acs.org The synthesis of these complex structures often extends the methodologies used for simpler phenanthrene systems.
One successful strategy involves the demethylation and subsequent oxidation of dimethoxy-[n]helicene precursors. rsc.org For example, a rsc.orghelicene para-quinone was synthesized starting from a 1,4-dimethoxy- rsc.orghelicene derivative. rsc.orgrsc.org Similar to the benzo[c]phenanthrene case, demethylation with BBr₃ led directly to the diketone (quinone) tautomer as the stable product. rsc.orgrsc.org The synthesis of enantiomerically pure rsc.orghelicene o-quinones has also been achieved, allowing for the study of chiroptical switching between redox states. acs.org The final steps in preparing these o-quinones involved the demethylation of a 1,2-dimethoxy derivative to the catechol, followed by oxidation. rsc.org
Another approach to helicene quinones involves Diels-Alder-type cycloaddition reactions. acs.org Functionalized hetero thieme-connect.dehelicenes containing two quinone units have been synthesized by reacting appropriate diene precursors with an excess of p-benzoquinone in heated toluene. acs.org This method provides a modular route to extend aromatic systems into helical quinones. acs.org
| Helicene Type | Synthetic Strategy | Key Intermediate/Reagent | Resulting Moiety | Reference |
| rsc.orgHelicene | Demethylation of dimethoxy precursor | 1,4-Dimethoxy- rsc.orghelicene / BBr₃ | para-Quinone | rsc.orgrsc.org |
| rsc.orgHelicene | Demethylation and oxidation | 1,2-Dimethoxy- rsc.orghelicene | ortho-Quinone | rsc.orgacs.org |
| Hetero thieme-connect.dehelicene | Diels-Alder Cycloaddition | Diene precursor / p-Benzoquinone | Bis-quinone | acs.org |
| Aza thieme-connect.dehelicene | Acid-promoted cyclization / electrochemical domino reaction | N-aryl-2-naphthylamines / p-benzoquinone | Quinone | beilstein-journals.org |
This table summarizes synthetic strategies for producing [n]helicenes that contain quinone moieties.
Preparation of Other Phenanthrenequinones
The synthesis of phenanthrenequinones, a significant class of polycyclic aromatic hydrocarbons, has been accomplished through a variety of chemical strategies. These methods provide access to a wide range of substituted phenanthrenequinone frameworks, which are valuable in materials science and as intermediates for more complex molecules. Key synthetic approaches include the oxidation of corresponding phenanthrenes, Diels-Alder reactions, photochemical cyclizations, and Friedel-Crafts reactions.
Oxidation of Phenanthrenes
Direct oxidation of phenanthrene and its derivatives is a common and straightforward method for preparing 9,10-phenanthrenequinones. orgsyn.orgacademie-sciences.fr A variety of oxidizing agents have been successfully employed for this transformation.
One established method involves the use of chromium trioxide in glacial acetic acid. academie-sciences.fr For instance, various substituted phenanthrenes have been converted to their corresponding ortho-quinones in yields ranging from 75% to 94% by heating the mixture at reflux for one hour. academie-sciences.fr Other classical oxidizing agents include potassium dichromate in sulfuric acid and hydrogen peroxide in acetic acid. orgsyn.org
More recent studies have explored alternative reagents. The oxidation of phenanthrene to phenanthrenequinone using tert-butyl hydroperoxide (TBHP) has been optimized. epa.govscientific.net The ideal conditions for this reaction were found to be a molar ratio of TBHP to phenanthrene of 5:1, with MoO₂(acac)₂ as a catalyst, over a reaction time of 4 hours. epa.govscientific.netjournalcjast.com Another approach utilizes dihydroxy phenylselenonium benzenesulfonate (B1194179) in boiling dioxane-water to prepare 9,10-phenanthrenequinone. tandfonline.com
The table below summarizes various oxidation methods for the synthesis of 9,10-phenanthrenequinone from phenanthrene.
Table 1: Oxidation Methods for Phenanthrene
| Oxidizing Agent | Solvent/Conditions | Yield | Reference |
|---|---|---|---|
| Chromium trioxide (CrO₃) | Glacial Acetic Acid, reflux | 75-94% | academie-sciences.fr |
| Potassium dichromate (K₂Cr₂O₇) | Sulfuric Acid | 44-48% | orgsyn.org |
| tert-Butyl hydroperoxide (TBHP) | MoO₂(acac)₂ catalyst, 4h | Not specified | epa.govscientific.net |
| Dihydroxy phenylselenonium benzenesulfonate | Dioxane-water, boiling | Not specified | tandfonline.com |
Diels-Alder Reactions
The Diels-Alder cycloaddition is a powerful tool for constructing the phenanthrene skeleton, particularly for the synthesis of 1,4-phenanthrenequinones. iastate.edu This approach typically involves the reaction between a styrene (B11656) derivative (acting as the diene component) and a benzoquinone (acting as the dienophile). iastate.edusemanticscholar.org
Initial reports by Rosen and Weber showed that this reaction could generate 1,4-phenanthrenequinones in 20-30% yields. iastate.edu Subsequent research has focused on improving reaction conditions and expanding the scope of the reaction. For example, arylsulfinyl benzoquinones have been used as more effective dienophiles. iastate.edu The reaction is often catalyzed by small amounts of trichloroacetic acid, which may accelerate the isomerization of intermediates. semanticscholar.org The process involves the Diels-Alder addition followed by dehydrogenation of the resulting dihydro-1,4-phenanthrenequinone intermediate, for which excess benzoquinone can serve as the oxidant. semanticscholar.org This methodology has been successfully applied to the synthesis of natural products like annoquinone-A and denbinobin. semanticscholar.org
Photochemical Cyclization of Stilbenes
An alternative and complementary route to phenanthrenes, which can then be oxidized to phenanthrenequinones, is the oxidative photochemical cyclization of stilbenes. academie-sciences.friastate.edusemanticscholar.org This method is a key step in a two-step sequence that often begins with a Mizoroki-Heck coupling reaction to form the stilbene precursor. academie-sciences.fr The photocyclization is carried out in the presence of an oxidizing agent to afford the phenanthrene skeleton. academie-sciences.friastate.edu The resulting phenanthrene can then be subjected to oxidation, for example using chromium trioxide, to yield the desired phenanthrenequinone. academie-sciences.fr This strategy provides access to a different substitution pattern compared to the Diels-Alder approach. semanticscholar.org
Friedel-Crafts Reactions
Intramolecular Friedel-Crafts reactions have been developed as an efficient and scalable method for the synthesis of substituted 9,10-phenanthrenequinones. nih.govacs.orgacs.org This strategy involves several steps. First, an orthoselective intermolecular Friedel-Crafts reaction of a phenol, such as 3-methoxyphenol, with ethyl chlorooxoacetate introduces the two necessary carbonyl groups. nih.govacs.orgacs.org The next step is the formation of a biaryl bond, typically via a Suzuki-Miyaura coupling reaction. nih.govacs.orgacs.org Following hydrolysis of the ester to a biaryloxoacetic acid, the acid is converted to an imidazolide by treatment with carbonyldiimidazole (CDI). nih.govacs.org The final ring closure to the phenanthrenequinone skeleton is achieved through an intramolecular Friedel-Crafts reaction of the imidazolide, promoted by a Lewis acid like titanium tetrachloride (TiCl₄). nih.govacs.org This method has proven effective for boronic acids with non-electron-deficient aromatic rings. acs.orgacs.org
Chemical Reactivity and Mechanistic Studies of Benzo C Phenanthrene 1,4 Dione
Reactions Involving the Dione (B5365651) Functionality
The reactivity of Benzo[c]phenanthrene-1,4-dione is centered on its two ketone groups, which are part of a larger, fused aromatic system. These groups are susceptible to nucleophilic attack and redox processes.
The quinone-hydroquinone redox system is a fundamental concept in organic chemistry, and in polycyclic systems like this compound, it presents unique properties. rsc.org
For many simple quinones, the reduced hydroquinone (B1673460) (dihydroxy aromatic) form is the most stable. However, in the case of larger fused aromatic systems, this is not always true. rsc.org Research has demonstrated that for this compound, which can be considered a nih.govhelicene derivative, the diketone tautomer is the more stable form, in contrast to its corresponding 1,4-dihydroxy (hydroquinone) tautomer. nih.govresearchgate.net
| Isomer Type | Fused Ring System | ΔG (kcal/mol) | Most Stable Tautomer |
|---|---|---|---|
| ortho | researchgate.netHelicene | +6.6 | Dihydroxy |
| ortho | researchgate.netHelicene | +4.9 | Dihydroxy |
| para | nih.govHelicene (Benzo[c]phenanthrene) | -4.0 | Dione |
| meta | researchgate.netHelicene | -2.0 | Dione |
| meta | researchgate.netHelicene | +0.8 | Dihydroxy |
Detailed studies specifically investigating the generation of reactive oxygen species (ROS) by this compound through mechanisms like redox cycling were not identified in the surveyed scientific literature. While quinone structures are often studied for their biological redox activity, specific data on ROS production for this compound is not available. rsc.org
Redox Chemistry and Tautomerism
Conformational Analysis and Molecular Dynamics
Dedicated research focusing on a comprehensive conformational analysis or molecular dynamics simulations of this compound is not prominently featured in the available literature. While computational methods have been employed to determine the stable geometries and relative energies of its tautomeric forms, these studies primarily focus on the thermodynamics of the keto-enol equilibrium rather than a broader exploration of the molecule's conformational landscape or dynamic behavior. rsc.orgnih.govresearchgate.net The calculations performed in these tautomerism studies inherently optimized the molecular structures, and it was noted that calculated dihedral angles were available in supplementary materials, but a full conformational analysis was not the primary goal of the research. researchgate.netresearchgate.net
Non-planarity and Steric Repulsion in this compound
The parent hydrocarbon, benzo[c]phenanthrene (B127203), is known to be a non-planar molecule. rsc.orgsmolecule.com This deviation from planarity is a direct consequence of the significant steric repulsion between the hydrogen atoms in the "fjord region" of the molecule, where the terminal benzene (B151609) rings are sterically crowded. rsc.org This inherent strain forces the molecule to adopt a helical or twisted conformation. For the parent benzo[c]phenanthrene, the angle between the terminal rings has been reported to be approximately 27°. researchgate.net
The introduction of a dione functionality at the 1 and 4 positions to form this compound further influences the molecule's geometry. While a complete X-ray crystal structure for this specific dione is not widely available, computational studies, specifically Density Functional Theory (DFT) calculations, have provided valuable insights into its three-dimensional shape. These studies confirm that the diketone tautomer is the more stable form for larger fused aromatic systems like benzo[c]phenanthrene derivatives. rsc.orgresearchgate.net The non-planarity is maintained and is a critical feature of its chemical and physical properties. This distortion from a flat structure is a mechanism to alleviate the internal steric strain. The diketone tautomers may also afford greater flexibility to the terminal ring, allowing it to better adapt to the constraints imposed by the helical structure. rsc.orgrsc.org
| Compound | Key Structural Feature | Observed/Calculated Non-Planarity | Reference |
|---|---|---|---|
| Phenanthrene (B1679779) | Angular Aromatic Hydrocarbon | Planar | rsc.org |
| Benzo[c]phenanthrene | Fjord Region | Non-planar (Angle between terminal rings ~27°) | rsc.orgresearchgate.net |
| This compound | Fjord Region with dione functionality | Non-planar (Confirmed by DFT calculations) | rsc.orgresearchgate.net |
Computational Studies on Molecular Conformation
Computational chemistry, particularly through the use of Density Functional Theory (DFT), has been instrumental in elucidating the molecular conformation of this compound. These theoretical calculations have corroborated experimental findings for related compounds and provided specific geometric parameters for the dione itself.
A notable study by Silber, Gourlaouen, and Ruppert performed DFT calculations to investigate the tautomeric equilibrium and geometry of this compound. rsc.orgrsc.org Their work confirmed that the diketone form is energetically favored over the hydroquinone form in larger aromatic systems. Crucially, their calculations also provided data on the dihedral angles within the molecule, which are a direct measure of its non-planarity. The supplementary information associated with this research details these calculated dihedral angles, which arise from the steric strain within the molecule's core structure. rsc.orgrsc.org
The calculated non-planar structure is a consequence of minimizing the steric hindrance between the atoms of the fused ring system. While specific values for all bond angles and lengths are part of extensive computational outputs, the key takeaway is the confirmation of a distorted, helical conformation. This contrasts with simpler aromatic quinones like 1,4-naphthoquinone, where the ring system remains largely planar. researchgate.net
| Compound | Computational Method | Key Finding | Reference |
|---|---|---|---|
| This compound | DFT | Diketone tautomer is the more stable form. Calculated dihedral angles confirm non-planar structure. | rsc.orgrsc.orgresearchgate.net |
| 1,4-Dimethoxybenzo[c]phenanthrene | - | Precursor for the synthesis of this compound. | rsc.orgresearchgate.net |
Biological Activities and Toxicological Research of Benzo C Phenanthrene 1,4 Dione and Its Derivatives
Evaluation of Cytotoxic and Anticancer Properties
The cytotoxic and potential anticancer properties of Benzo[c]phenanthrene-1,4-dione and its derivatives have been a subject of scientific investigation, primarily focusing on their effects on various cancer cell lines.
In vitro Cytotoxicity Assays (e.g., MTT Assay)
The cytotoxicity of benzo[c]phenanthrene (B127203) derivatives has been evaluated against various cancer cell lines using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A decrease in metabolic activity in the presence of a compound suggests a cytotoxic effect.
In one study, the cytotoxic activity of a series of newly synthesized benzo[c]phenanthrene derivatives was assessed against the Hep-2 (human epidermoid carcinoma) cell line. The results of the MTT assay demonstrated that these compounds exhibit cytotoxic effects, with their potency being influenced by the specific substitutions on the benzo[c]phenanthrene core structure researchgate.netresearchgate.net. For instance, certain amine derivatives of a benzo[c]phenanthrene ketone showed notable cytotoxic activity researchgate.netresearchgate.net.
Another study investigating various phenanthrene (B1679779) derivatives, including quinones, against Hep-2 and Caco-2 (human colon adenocarcinoma) cell lines also reported significant cytotoxic activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined to quantify the cytotoxic potency. For example, a phenanthrenequinone (B147406) derivative, methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate, exhibited high potency with IC50 values of 2.81 μg/mL against Hep-2 cells and 0.97 μg/mL against Caco-2 cells academie-sciences.fr. While this is not a benzo[c]phenanthrene derivative, it highlights the cytotoxic potential of the phenanthrenequinone scaffold.
The table below summarizes the cytotoxic activities of selected phenanthrene derivatives, providing an insight into the potential potency of the this compound class of compounds.
| Compound | Cell Line | IC50 (µg/mL) |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Hep-2 | 2.81 |
| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate | Caco-2 | 0.97 |
| A substituted phenanthrenequinone derivative (10c) | Hep-2 | 1.06 |
| A substituted phenazine (B1670421) derivative of phenanthrene (11c) | Caco-2 | 3.93 |
This table presents data on phenanthrene derivatives to illustrate the cytotoxic potential of this class of compounds. Specific IC50 values for this compound were not available in the searched literature.
Structure-Activity Relationships of Benzo[c]phenanthrene Derivatives in Cytotoxicity
The relationship between the chemical structure of benzo[c]phenanthrene derivatives and their cytotoxic activity is a critical area of research for the development of potential anticancer agents. Studies have shown that the nature and position of substituents on the benzo[c]phenanthrene skeleton significantly influence their biological activity academie-sciences.frnih.gov.
For instance, the introduction of certain functional groups can enhance the cytotoxic potency. Research on phenanthrene derivatives has indicated that the presence of electron-donating or electron-withdrawing groups can modulate the anticancer effect academie-sciences.fr. Unsubstituted phenanthrenequinones and their corresponding phenazine derivatives often show lower activity compared to their substituted counterparts academie-sciences.fr. This suggests that the electronic properties and steric factors of the substituents play a crucial role in the interaction of these molecules with their biological targets.
The planarity and aromaticity of the polycyclic system are also important for cytotoxicity. The extended π-system of the benzo[c]phenanthrene core allows for potential intercalation with DNA, a mechanism of action for some anticancer drugs. Modifications that alter the planarity or the electronic distribution of the molecule can therefore impact its cytotoxic efficacy.
Furthermore, the conversion of the dione (B5365651) to other functional groups, such as secondary amines, has been shown to yield compounds with significant cytotoxic activity researchgate.netresearchgate.net. This indicates that the carbonyl groups of the dione are not essential for cytotoxicity and that derivatization at these positions can lead to potent compounds. The nature of the amine substituent also plays a role, with different alkyl or aryl groups affecting the lipophilicity and steric bulk of the molecule, which in turn can influence its cellular uptake and interaction with intracellular targets.
Developmental Toxicity and Environmental Relevance
As a member of the oxygenated polycyclic aromatic hydrocarbons (OPAHs), this compound is of interest not only for its potential therapeutic applications but also for its toxicological impact on development and its presence in the environment.
Assessment in In Vivo Models (e.g., Zebrafish Embryo Model)
The zebrafish (Danio rerio) embryo model is a widely used in vivo system for assessing the developmental toxicity of chemical compounds due to its rapid development, transparency, and genetic similarity to humans. Studies have utilized this model to investigate the toxic effects of this compound.
In a comparative study on the developmental toxicity of various OPAHs, Benzo[c]phenanthrene-1,4-quinone (another name for this compound) was found to induce significant malformations in zebrafish embryos. Exposure to 8 μM of the compound resulted in a range of developmental defects, including pericardial edema (fluid accumulation around the heart), snout and jaw malformations, and fin defects. At higher concentrations of 20 μM and above, the compound led to 100% mortality, as well as body axis and yolk sac edema in the embryos that did not survive.
The table below details the observed developmental defects in zebrafish embryos exposed to this compound.
| Concentration (µM) | Observed Developmental Defects |
| 8 | Pericardial edema, snout malformations, jaw malformations, fin malformations. |
| ≥ 20 | 100% mortality, body axis and yolk sac edema. |
These findings highlight the potent developmental toxicity of this compound, indicating its potential to interfere with crucial developmental processes in vertebrates.
Role as an Oxygenated Polycyclic Aromatic Hydrocarbon (OPAH) in Environmental Mixtures
This compound is classified as an oxygenated polycyclic aromatic hydrocarbon (OPAH). OPAHs are derivatives of polycyclic aromatic hydrocarbons (PAHs) that contain one or more oxygen atoms in their structure. They can be emitted directly from combustion sources or formed in the atmosphere through the photo-oxidation of parent PAHs mdpi.comnih.gov.
As an OPAH, this compound is part of a complex mixture of environmental pollutants. The environmental relevance of this compound stems from its potential formation from the parent PAH, Benzo[c]phenanthrene, which is a known environmental contaminant found in the air, water, and soil as a product of incomplete combustion of organic materials nih.govewg.org.
Metabolism and Bioactivation Pathways
The metabolism of PAHs is a critical factor in determining their toxicity, as metabolic processes can lead to either detoxification or bioactivation to more reactive and harmful metabolites. The metabolism of the parent compound, Benzo[c]phenanthrene, has been studied more extensively than that of its dione derivative.
The primary route of bioactivation for many PAHs, including Benzo[c]phenanthrene, involves cytochrome P450 enzymes. These enzymes introduce an epoxide group into the aromatic ring system, which is then hydrolyzed by epoxide hydrolase to form a dihydrodiol. A second epoxidation of the dihydrodiol results in the formation of a highly reactive diol epoxide, which can covalently bind to DNA and other macromolecules, leading to mutations and potentially cancer nih.govnih.gov. Specifically for Benzo[c]phenanthrene, metabolism in human liver microsomes predominantly generates the B[c]PH-3,4-dihydrodiol, a precursor to the highly genotoxic B[c]PH-3,4-diol-1,2-epoxide nih.gov.
For this compound, a key metabolic pathway is likely to involve redox cycling. Quinones can be reduced by one-electron reductases to form semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) anion radicals. This process of redox cycling can lead to the continuous production of reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and hydroxyl radicals. The excessive production of ROS can overwhelm the antioxidant defense systems of the cell, leading to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA researchgate.net.
Another potential metabolic pathway for this compound is enzymatic reduction by two-electron reductases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), to form a hydroquinone (B1673460). This hydroquinone can then be conjugated with glucuronic acid or sulfate (B86663) and excreted from the body, which is generally considered a detoxification pathway. However, the hydroquinone can also undergo auto-oxidation back to the quinone, contributing to redox cycling and ROS production.
Mechanisms of Biological Action
The biological activities of this compound and its related derivatives are complex, involving multiple interconnected metabolic and signaling pathways. Research has elucidated several key mechanisms through which these compounds exert their effects at a cellular and molecular level, leading to genotoxicity and disruption of normal cellular processes. These mechanisms primarily involve the formation of DNA adducts, metabolic activation by specific enzyme families, and interference with crucial cellular signaling pathways.
DNA Adduction and Genotoxicity
The genotoxicity of benzo[c]phenanthrene derivatives is a significant area of toxicological research. The ultimate carcinogenic metabolites, such as benzo[c]phenanthrene-3,4-dihydrodiol-1,2-epoxide (B[c]PhDE), are known to be potent mutagens. nih.gov The genotoxic mechanisms of benzo[c]phenanthrene o-quinones, such as the 1,4-dione, are primarily attributed to two pathways: the formation of covalent bonds with DNA to create adducts and the generation of reactive oxygen species (ROS) that cause oxidative damage to DNA. core.ac.ukacs.orgacs.org
PAH o-quinones are electrophilic and can react with cellular macromolecules. core.ac.uk The diol epoxide metabolite of benzo[c]phenanthrene, B[c]PhDE, covalently binds to DNA, preferentially modifying adenine (B156593) and guanine (B1146940) residues. nih.govnih.gov This binding results in the formation of bulky DNA adducts that distort the helical structure of DNA, which can impede critical cellular processes like transcription and replication. researchgate.net The resulting mutations are predominantly transversions, such as A•T→T•A and G•C→T•A. nih.gov In addition to direct adduction, the redox cycling of o-quinones (discussed in section 4.3.3) produces ROS, which can lead to oxidative DNA damage, such as the formation of 8-oxo-2′-deoxyguanosine, further contributing to the compound's genotoxicity. acs.org The cellular DNA mismatch repair (MMR) system can recognize DNA adducts formed by B[c]PhDE, which may trigger apoptosis, a form of programmed cell death, to eliminate the damaged cells. nih.gov
| Mechanism | Description | Cellular Consequence | References |
|---|---|---|---|
| Covalent Adduct Formation | Metabolites like B[c]PhDE bind covalently to DNA bases, particularly adenine and guanine. | Formation of bulky adducts, DNA helix distortion, blockage of replication/transcription, induction of mutations. | nih.govnih.govresearchgate.net |
| Oxidative Damage | Redox cycling of the o-quinone form generates reactive oxygen species (ROS). | ROS-induced DNA lesions (e.g., 8-oxo-dG), DNA strand breaks. | acs.orgacs.org |
| Cellular Repair Response | The DNA mismatch repair (MMR) system recognizes the adducts. | Induction of apoptosis in cells with significant DNA damage. | nih.gov |
Metabolic Activation by Cytochrome P450 Enzymes
Polycyclic aromatic hydrocarbons (PAHs) like benzo[c]phenanthrene are procarcinogens, meaning they require metabolic activation to become carcinogenic. core.ac.uk This bioactivation is primarily initiated by the cytochrome P450 (P450) superfamily of enzymes. nih.govresearchgate.net P450 enzymes catalyze the initial oxidation of the parent PAH, a critical step in forming reactive metabolites that can interact with DNA. researchgate.net
In humans, the metabolism of benzo[c]phenanthrene (B[c]PH) is predominantly mediated by P450 1A2, with P450 1B1 also showing significant activity. nih.govoup.com These enzymes transform B[c]PH into various metabolites, including dihydrodiols such as B[c]PH-3,4-dihydrodiol. nih.gov This dihydrodiol is the precursor to the highly potent ultimate carcinogen, B[c]PH-3,4-dihydrodiol-1,2-epoxide, and can also be oxidized to form o-quinones. core.ac.uknih.gov Therefore, the action of P450 enzymes represents the committing step in the pathway leading to the formation of genotoxic benzo[c]phenanthrene derivatives.
| Enzyme | Role in Metabolism | Primary Metabolites Formed | References |
|---|---|---|---|
| P450 1A2 | Mainly mediates the formation of B[c]PH-dihydrodiols in human liver. | B[c]PH-3,4-dihydrodiol, B[c]PH-5,6-dihydrodiol | nih.gov |
| P450 1B1 | Effectively mediates B[c]PH metabolism and can activate various procarcinogens. | Dihydrodiols and other oxidized metabolites. | nih.govoup.com |
Role of Aldo-Keto Reductases (AKRs) in Metabolism
The aldo-keto reductase (AKR) superfamily of enzymes plays a crucial role in an alternative pathway of PAH activation. core.ac.ukacs.org AKRs are cytosolic NAD(P)(H)-dependent oxidoreductases that catalyze the oxidation of PAH trans-dihydrodiols to produce electrophilic and redox-active PAH o-quinones. core.ac.ukacs.org This pathway is significant because the resulting o-quinones, such as this compound, are highly reactive species.
Human AKR isoforms, particularly AKR1A1 and AKR1C1–AKR1C4, are efficient catalysts for this oxidation reaction. acs.org Furthermore, many of these AKRs can also catalyze the reverse reaction: the reduction of PAH o-quinones back to their catechol forms. core.ac.ukresearchgate.net This interconversion establishes a futile redox cycle where the o-quinone is continuously reduced and then re-oxidized, a process that consumes cellular reducing equivalents (like NADPH) and generates significant amounts of reactive oxygen species (ROS). acs.orgacs.org This ROS production is a major source of oxidative stress and contributes significantly to the oxidative DNA damage observed with these compounds. acs.org
| Process | AKR-Mediated Reaction | Key AKR Isoforms | Consequence | References |
|---|---|---|---|---|
| Activation | Oxidation of B[c]PH-trans-dihydrodiols to form B[c]PH-o-quinones. | AKR1A1, AKR1C1-AKR1C4 | Formation of reactive, electrophilic quinones. | core.ac.ukacs.orgacs.org |
| Redox Cycling | Reduction of B[c]PH-o-quinones to catechols, which can auto-oxidize back to quinones. | AKR1C1-AKR1C3 | Generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. | core.ac.ukacs.orgresearchgate.net |
Impact on Cellular Pathways and Signaling (e.g., AhR activation)
This compound and other PAHs can significantly impact cellular function by modulating key signaling pathways, most notably the Aryl Hydrocarbon Receptor (AhR) pathway. The AhR is a ligand-activated transcription factor that serves as a sensor for various aromatic hydrocarbons. nih.gov
Upon binding a ligand such as a PAH, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). nih.gov This action directly induces the transcription of a battery of genes, including those for phase I metabolic enzymes like CYP1A1, CYP1A2, and CYP1B1. nih.gov Research has shown that benzo[c]phenanthrene-1,4-quinone possesses AhR agonist activity. This creates a positive feedback loop where the compound induces the expression of the very enzymes that metabolize it into more reactive forms. Beyond metabolic enzyme induction, AhR signaling is complex and can cross-talk with other critical pathways that regulate cell proliferation, differentiation, and apoptosis. nih.gov For instance, studies with the related PAH benzo[a]pyrene (B130552) have shown that its activation of AhR can stimulate the Src and ERK 1/2 kinase signaling pathways, which are involved in cell growth and survival. nih.gov
| Pathway | Mechanism of Action | Downstream Effect | References |
|---|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) Signaling | Benzo[c]phenanthrene-1,4-quinone acts as an agonist, binding to and activating the AhR. | Induction of xenobiotic-metabolizing enzymes (e.g., CYP1A1, CYP1B1); modulation of cell cycle and proliferation genes. | nih.gov |
| MAPK/ERK Signaling | AhR activation can lead to phosphorylation and activation of Src and ERK 1/2 kinases (demonstrated for other PAHs). | Alterations in cellular processes such as proliferation, differentiation, and apoptosis. | nih.gov |
Mentioned Compounds
| Compound Name |
|---|
| 8-oxo-2′-deoxyguanosine |
| Adenine |
| Benzo[a]pyrene |
| Benzo[c]phenanthrene |
| This compound |
| Benzo[c]phenanthrene-3,4-dihydrodiol |
| Benzo[c]phenanthrene-3,4-dihydrodiol-1,2-epoxide |
| Catechol |
| Guanine |
Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. A ¹H NMR spectrum would reveal the chemical environment of each hydrogen atom, while a ¹³C NMR spectrum would do the same for the carbon atoms. For this compound (C₁₈H₁₀O₂), the presence of the carbonyl groups at the 1 and 4 positions would significantly influence the chemical shifts of nearby protons and carbons compared to the parent Benzo[c]phenanthrene (C₁₈H₁₂). Protons on the aromatic rings adjacent to the dione functionality would be expected to show distinct downfield shifts due to the electron-withdrawing nature of the carbonyls. However, specific, experimentally determined chemical shift values and coupling constants for this compound are not documented in the available literature.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the expected exact mass would be approximately 258.0681 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula C₁₈H₁₀O₂. The fragmentation pattern under techniques like electron ionization (EI-MS) would likely show characteristic losses of carbon monoxide (CO) molecules, a common fragmentation pathway for quinone-type structures. While databases contain mass spectra for the parent hydrocarbon Benzo[c]phenanthrene (C₁₈H₁₂), which has a molecular weight of approximately 228.29 g/mol , specific mass spectrometry data for the 1,4-dione derivative is not available.
X-ray Crystallography for Solid-State Structure
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular packing interactions. Obtaining a suitable crystal of this compound would allow for the precise determination of its molecular geometry. This would be particularly insightful for understanding the planarity of the polycyclic system and the influence of the dione group on the crystal packing. A search of crystallographic databases reveals structural data for Benzo[c]phenanthrene, but not for its 1,4-dione derivative.
Spectroscopic Characterization of Electronic Properties
The electronic properties of a molecule, which dictate its interaction with light, are investigated using techniques such as UV-Visible and photoluminescence spectroscopy. These properties are highly dependent on the molecule's conjugated π-system.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The introduction of the 1,4-dione functionality to the Benzo[c]phenanthrene framework would introduce n→π* transitions associated with the carbonyl groups and would likely shift the π→π* transitions of the aromatic system. This would result in a distinctly different absorption spectrum compared to the parent hydrocarbon. A detailed analysis would report the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values. At present, such a spectrum for this compound has not been published.
Photoluminescence Spectroscopy
Photoluminescence (or fluorescence) spectroscopy measures the light emitted by a molecule after it has absorbed light. Many polycyclic aromatic hydrocarbons are fluorescent, but the introduction of carbonyl groups often quenches fluorescence or shifts the emission to different wavelengths. Investigating the photoluminescent properties of this compound would involve measuring its emission spectrum, quantum yield, and fluorescence lifetime. This would provide valuable insight into the fate of its excited electronic states. This information is currently unavailable in the scientific literature.
An extensive review of scientific literature reveals a notable absence of specific research focused on the application of circular dichroism (CD) spectroscopy to chiral derivatives of this compound. While studies on the chiroptical properties of other benzo[c]phenanthrene derivatives, such as helicenes and dihydrodiols, are available, data directly pertaining to the 1,4-dione variant is not present in the surveyed literature.
Circular dichroism is a critical analytical technique in stereochemistry, providing valuable insights into the three-dimensional arrangement of atoms in chiral molecules. This spectroscopic method measures the differential absorption of left- and right-circularly polarized light, which is essential for determining the absolute configuration and conformational features of enantiomers.
The lack of published CD spectroscopy data for chiral derivatives of this compound indicates a potential gap in the current body of research. Such studies would be instrumental in elucidating the structure-property relationships of these compounds, particularly how the introduction of chirality influences their electronic transitions and molecular geometry. Future research in this area could provide a deeper understanding of the chiroptical behavior of this specific class of polycyclic aromatic hydrocarbon diones.
Advanced Spectroscopic and Characterization Techniques in Research on Benzo C Phenanthrene 1,4 Dione
Probing Molecular Structure and Stereochemistry
A comprehensive search of available scientific literature and research databases did not yield specific studies on the use of Circular Dichroism (CD) spectroscopy for the analysis of chiral derivatives of Benzo[c]phenanthrene-1,4-dione. While CD spectroscopy is a powerful technique for investigating the stereochemical and chiroptical properties of chiral molecules, no research articles detailing its application to this particular compound were identified.
Research on other derivatives of benzo[c]phenanthrene (B127203), such as helically chiral systems and metabolic dihydrodiols, has utilized CD spectroscopy to determine their enantiomeric compositions and absolute configurations. However, this information is not directly applicable to this compound.
Consequently, there are no detailed research findings or data tables to present for this specific subsection. The absence of such data suggests a potential area for future research into the chiroptical properties of chiral this compound derivatives.
Theoretical and Computational Chemistry of Benzo C Phenanthrene 1,4 Dione
Quantum Chemical Studies
Quantum chemical studies are fundamental to elucidating the intrinsic properties of a molecule, including its stability, electronic nature, and potential for reactivity.
Energetics of Tautomeric Forms
Tautomerism, the interconversion of structural isomers, is a key consideration for dione (B5365651) compounds, which can potentially exist in enol or keto forms. A thorough search of the scientific literature reveals a lack of specific studies on the energetics of tautomeric forms of Benzo[c]phenanthrene-1,4-dione. Consequently, no data is available to present on the relative stabilities of its potential tautomers.
Electronic Structure and Aromaticity
The electronic structure and aromaticity of a PAH derivative are critical to understanding its behavior. Methods such as Nucleus-Independent Chemical Shift (NICS) are commonly employed to quantify the aromatic character of cyclic systems. However, specific studies detailing the electronic structure or aromaticity calculations for this compound have not been found in the reviewed literature. While studies on the parent benzo[c]phenanthrene (B127203) and its other derivatives exist, this information cannot be directly extrapolated to the 1,4-dione derivative.
Modeling of Reactivity and Mechanisms
Computational modeling provides valuable insights into the potential reactivity and metabolic fate of chemical compounds.
Computational Prediction of Metabolic Pathways
The metabolic activation of PAHs is a critical area of study, as it often leads to the formation of reactive intermediates. While the metabolic pathways of the parent compound, benzo[c]phenanthrene, have been investigated, there is a clear absence of published computational predictions for the specific metabolic pathways of this compound. One study did identify "Benzo[c]phenanthrene- researchgate.netnih.gov-quinone" as having transthyretin-binding activity, suggesting potential biological interactions, but did not provide computational predictions of its metabolic fate.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of molecules. A comprehensive search of the scientific literature indicates that no molecular mechanics or dynamics simulation studies have been published specifically for this compound. Therefore, no data on its simulated behavior, such as interactions with biological macromolecules or solvent effects, can be presented.
Future Research Directions and Applications of Benzo C Phenanthrene 1,4 Dione
Development of Novel Synthetic Methodologies
The synthesis of benzo[c]phenanthrene (B127203) derivatives is crucial for exploring their properties and potential applications. Current methods for synthesizing the benzo[c]phenanthrene skeleton often involve multi-step processes. One reported synthesis of a benzo[c]phenanthrene ketone involves Heck coupling and oxidative photocyclization. epa.govwikipedia.org The development of more efficient and versatile synthetic routes to produce Benzo[c]phenanthrene-1,4-dione and its derivatives is a key area for future research.
Future synthetic strategies could focus on:
Catalytic Systems: Investigating new catalyst systems, potentially based on palladium or other transition metals, to improve reaction yields and reduce the number of synthetic steps. A novel palladium-catalyzed one-pot reaction for phenanthrene (B1679779) derivatives has been reported, which could be adapted for the synthesis of benzo[c]phenanthrene structures.
Photocatalysis: Exploring visible-light-triggered photocatalytic processes for the construction of the phenanthrene core, which could offer milder reaction conditions and improved sustainability. dfo.no
Domino Reactions: Designing domino or one-pot reactions that allow for the rapid assembly of the complex polycyclic structure from simpler starting materials.
These advancements would not only facilitate the production of this compound for further study but also enable the synthesis of a wider range of derivatives with tailored properties.
Exploration of New Biological Activities and Therapeutic Potential
Preliminary studies on benzo[c]phenanthrene derivatives have indicated potential biological activity. For instance, certain derivatives have demonstrated cytotoxic activity against the Hep-2 cell line. epa.govwikipedia.org This suggests that this compound and related compounds could be promising candidates for the development of new therapeutic agents.
Future research in this area should include:
Anticancer Activity: Comprehensive screening of this compound and its analogues against a broad panel of cancer cell lines to identify potential antitumor agents. The structural similarity to other polycyclic diones with known anticancer activity supports this line of investigation.
Mechanism of Action Studies: Investigating the molecular mechanisms underlying the observed cytotoxic effects. This could involve studies on DNA interaction, enzyme inhibition, or the induction of apoptosis.
Antimicrobial and Antiviral Screening: Evaluating the potential of these compounds as antimicrobial or antiviral agents, given the broad range of biological activities often associated with polycyclic aromatic compounds.
A deeper understanding of the structure-activity relationships of benzo[c]phenanthrene-1,4-diones will be essential for designing and synthesizing new compounds with enhanced therapeutic potential and reduced toxicity.
| Research Area | Focus | Potential Outcome |
| Anticancer | Screening against various cancer cell lines | Identification of new antitumor drug leads |
| Mechanism of Action | Investigating cellular targets and pathways | Understanding how these compounds exert their effects |
| Antimicrobial/Antiviral | Testing against a range of pathogens | Discovery of new agents to combat infectious diseases |
Investigations into Environmental Fate and Remediation Strategies
As a member of the polycyclic aromatic hydrocarbon family, this compound is likely to be present in the environment as a result of incomplete combustion of organic materials. PAHs are known for their persistence and potential toxicity. nih.gov Understanding the environmental fate of this compound is crucial for assessing its ecological impact.
Key research areas include:
Environmental Persistence: Studying the persistence of this compound in different environmental matrices such as soil and water to determine its potential for long-term contamination.
Degradation Pathways: Investigating the biotic and abiotic degradation pathways of this compound. This includes studying its biodegradation by microorganisms and its photodegradation under solar irradiation. The photocatalytic degradation of PAHs using materials like titanium dioxide has been shown to be a promising remediation strategy.
Remediation Technologies: Developing and optimizing remediation technologies for environments contaminated with this compound. This could involve bioremediation approaches using specific microbial strains or advanced oxidation processes like photocatalysis.
These investigations will provide the necessary data to develop effective strategies for monitoring and mitigating the environmental risks associated with this class of compounds.
Design of Advanced Materials with Unique Optical and Electronic Properties
The extended π-conjugated system of the benzo[c]phenanthrene framework endows it with interesting photophysical properties. Studies on benzo[c]phenanthrene derivatives have shown strong emission in the blue region of the visible spectrum, making them promising candidates for optoelectronic applications.
Future research in materials science could explore:
Organic Light-Emitting Diodes (OLEDs): Synthesizing and characterizing this compound derivatives for use as emissive or charge-transporting materials in OLEDs.
Organic Semiconductors: Investigating the semiconductor properties of these compounds for applications in organic field-effect transistors (OFETs) and other electronic devices. Phenanthrene-based materials have already shown promise as stable organic semiconductors.
Fluorescent Probes: Developing functionalized this compound derivatives as fluorescent sensors for the detection of specific analytes.
By systematically modifying the molecular structure of this compound, it may be possible to fine-tune its optical and electronic properties to meet the demands of various advanced material applications.
| Application Area | Property of Interest | Potential Device |
| OLEDs | Electroluminescence, charge transport | High-efficiency displays and lighting |
| Organic Semiconductors | Charge carrier mobility, stability | Flexible and transparent electronics |
| Fluorescent Probes | High quantum yield, selective binding | Environmental and biomedical sensors |
Q & A
Q. How does this compound interact with cellular redox systems, and what experimental models can elucidate its bioactivity?
- Methodological Answer : The compound’s quinone moiety enables redox cycling with NAD(P)H:quinone oxidoreductase (NQO1) and aldo-keto reductases (AKRs). Use in vitro assays with recombinant enzymes (e.g., human AKR1C3) to measure catalytic efficiency (kcat/Km). For cytotoxicity, test against cancer cell lines (e.g., NCI-H460) with apoptosis markers (caspase-3 activation, Annexin V staining). IC50 values <10 µM suggest therapeutic potential .
Q. What computational models predict the environmental toxicity of this compound, and how can they be validated experimentally?
- Methodological Answer : Apply QSAR models based on locational key indices (e.g., bond orders, atomic charges) to predict acute toxicity (e.g., zebrafish embryo LC50). Validate predictions using FET (Fish Embryo Acute Toxicity) tests. Neural network algorithms trained on PAH dione datasets achieve R² >0.85 for toxicity correlation .
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what chiral stationary phases are most effective?
- Methodological Answer : Use helicene precursors with inherent chirality. Separate enantiomers via HPLC with cellulose-based chiral columns (e.g., Chiralpak IC or IA). Optimize mobile phases (hexane/isopropanol with 0.1% trifluoroacetic acid) to resolve ΔΔG values. Confirm enantiopurity by circular dichroism (CD) spectroscopy .
Q. What biomimetic strategies exist for synthesizing this compound analogs inspired by natural products?
- Methodological Answer : Mimic biosynthetic pathways from orchids (e.g., Oncidium isthmi), where phenanthrene-1,4-diones are derived from oxidative dimerization of resveratrol analogs. Use laccase or peroxidase enzymes under mild oxidative conditions. Characterize products via HRMS and compare with natural isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
